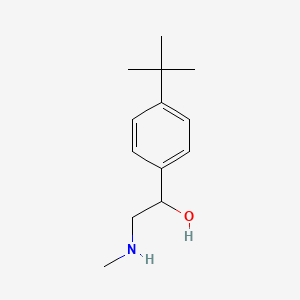
1-(4-Tert-butylphenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 4-tert-butylbenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of flow microreactors has been shown to be particularly effective for the synthesis of compounds with tert-butyl groups .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Tert-butylphenyl)-2-(methylamino)ethanone.
Reduction: Formation of 1-(4-Tert-butylphenyl)-2-(methylamino)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Tert-butylphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. The methylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenyl)ethan-1-ol: Lacks the methylamino group, resulting in different reactivity and applications.
1-(4-Tert-butylphenyl)-2-aminoethanol: Similar structure but without the methyl group, leading to variations in chemical behavior.
1-(4-Tert-butylphenyl)-2-(dimethylamino)ethan-1-ol: Contains an additional methyl group on the amino moiety, affecting its properties.
Uniqueness
1-(4-Tert-butylphenyl)-2-(methylamino)ethan-1-ol is unique due to the combination of the tert-butyl group and the methylamino substituent, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(15)9-14-4/h5-8,12,14-15H,9H2,1-4H3 |
InChI Key |
HUPXFJSEVJMGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















